molecular formula C7H6BrNO B592004 4-Bromo-5-methylpicolinaldehyde CAS No. 1196157-14-8

4-Bromo-5-methylpicolinaldehyde

Cat. No.: B592004
CAS No.: 1196157-14-8
M. Wt: 200.035
InChI Key: OQUTVBJUSOBKKN-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpicolinaldehyde is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol . It is a derivative of picolinaldehyde, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 5-position on the pyridine ring. This compound is used as a reagent in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylpicolinaldehyde can be synthesized from 2-pyridinemethanol, 4-bromo-5-methyl . The synthesis involves the bromination of 2-pyridinemethanol followed by oxidation to form the aldehyde group. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) and oxidizing agents like pyridinium chlorochromate (PCC).

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. The process would include careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: 4-Bromo-5-methylpicolinic acid.

    Reduction: 4-Bromo-5-methylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-methylpicolinaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylpicolinaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-methylpicolinaldehyde is unique due to the combination of the bromine atom and the aldehyde group on the pyridine ring, which imparts specific reactivity and makes it a valuable reagent in organic synthesis and scientific research.

Properties

IUPAC Name

4-bromo-5-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUTVBJUSOBKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856833
Record name 4-Bromo-5-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856833
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Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-14-8
Record name 4-Bromo-5-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methylpyridine-2-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID10856833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-5-methylpicolinaldehyde
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Synthesis routes and methods

Procedure details

A solution of dimethyl sulfoxide (0.85 mL, 12.02 mmol) in DCM (10 mL) was added dropwise over 5 minutes to a solution of oxalyl chloride (0.47 mL, 5.51 mmol) in DCM (20 mL) at −78° C. under an atmosphere of N2 (gas evolved). Stirring was continued for 10 minutes. To this solution was added (4-bromo-5-methyl-2-pyridyl)methanol [CAS: 820224-83-7](1.01 g, 5.01 mmol) in DCM (2 mL) dropwise over a period of 10 minutes. Stirring was then continued for a further 10 minutes. Triethylamine (3.13 mL, 22.54 mmol) was added dropwise and stirring continued for 5 minutes, before allowing the reaction to warm to room temperature. Water was added and the phases were separated by passing over a hydrophobic frit. The organic phase was evaporated to yield a dark brown solid which was dried under vacuum overnight (795 mg). This was purified by column chromatography on silica gel (0-100% EtOAc in isohexane) to yield 4-bromo-5-methyl-pyridine-2-carbaldehyde (D21) (619 mg, 3.0945 mmol, 61.8% yield) as an orange crystalline solid;
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
3.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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